1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one is a synthetic compound known for its potential applications in various scientific fields. This compound features a diazepane ring, a benzyl group, and a methoxy-substituted propanone moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of 1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring is synthesized by reacting homopiperazine with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in a solvent like toluene.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Final Assembly: The final compound is assembled by reacting the diazepane intermediate with 3-methoxy-2,2-dimethylpropan-1-one under appropriate conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways:
Procaspase-3 Activation: The compound activates procaspase-3, leading to the cleavage and activation of caspase-3, which plays a crucial role in the apoptosis pathway.
Inhibition of Zinc-Mediated Inhibition: It relieves zinc-mediated inhibition of procaspase-3, enhancing its activation and promoting apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-Benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one can be compared with other similar compounds:
Haloperidol Analogues: These compounds also target sigma receptors and exhibit anticancer activity, but their mechanism of action may differ.
Other Diazepane Derivatives: Compounds like 1-(4-fluorophenyl)-butan-1-one derivatives share structural similarities but may have different biological activities.
Properties
IUPAC Name |
1-(4-benzyl-1,4-diazepan-1-yl)-3-methoxy-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,15-22-3)17(21)20-11-7-10-19(12-13-20)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHPTKDLOSJZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)N1CCCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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